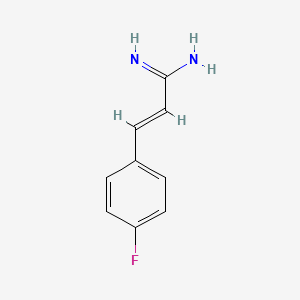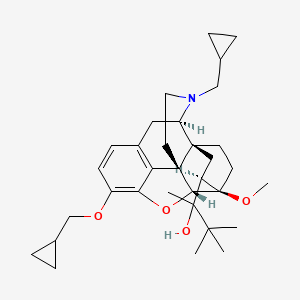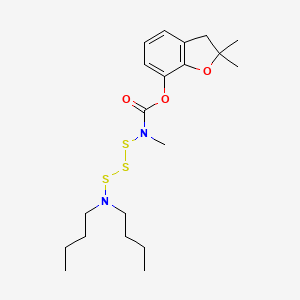
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate is a complex organic compound with a unique structure that includes a benzofuran ring, a carbamate group, and a disulfanyl linkage
准备方法
The synthesis of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is typically synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the benzofuran derivative with an isocyanate or a carbamoyl chloride under basic conditions.
Formation of the Disulfanyl Linkage: The disulfanyl linkage is formed by reacting the intermediate compound with a disulfide reagent, such as a dialkyl disulfide, under oxidative conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The disulfanyl linkage can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates.
科学研究应用
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The disulfanyl linkage can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and modulation of redox-sensitive signaling pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions contribute to the compound’s biological activities and therapeutic potential.
相似化合物的比较
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate can be compared with similar compounds, such as:
Carbosulfan: A carbamate insecticide with a similar structure but different functional groups and applications.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate: A related compound with an isocyanate group instead of a carbamate group, used in different chemical reactions and applications.
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine: A compound with a similar benzofuran ring but different functional groups, used in organic synthesis and research.
属性
CAS 编号 |
78081-78-4 |
|---|---|
分子式 |
C20H32N2O3S3 |
分子量 |
444.7 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)trisulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O3S3/c1-6-8-13-22(14-9-7-2)27-28-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
InChI 键 |
HOKIEQYLLHHOJM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)SSSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


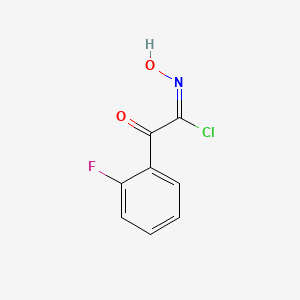
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
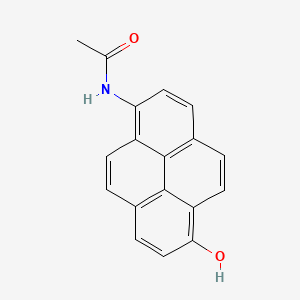
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)


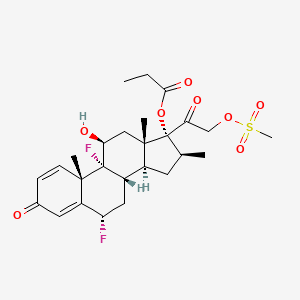

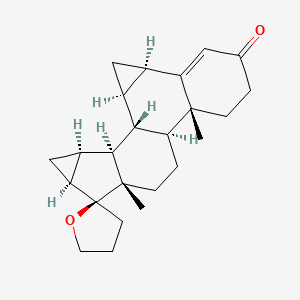
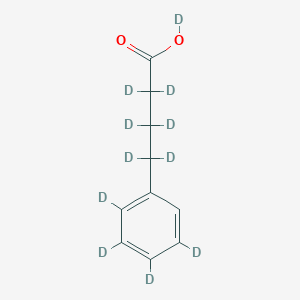
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
